3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core. Its structure includes a 3,4-dihydroquinoline moiety linked via a thioether bridge to the triazolo-pyrimidinone scaffold, with an ethyl substituent at the 5-position.
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-13-10-15(24)19-17-20-21-18(23(13)17)26-11-16(25)22-9-5-7-12-6-3-4-8-14(12)22/h3-4,6,8,10H,2,5,7,9,11H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGBTNSWXQHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves multiple steps, typically starting with the formation of key intermediates. Here’s a general outline of the synthetic route:
Step 1: Preparation of 3,4-dihydroquinolin-1(2H)-one through a cyclization reaction.
Step 2: Introduction of the 2-oxoethylthio group to the quinoline moiety.
Step 3: Formation of the triazolopyrimidinone core through a cyclization reaction involving ethyl and thio substituents.
Step 4: Final assembly and purification of the compound.
The reaction conditions often include controlled temperature, pH, and the use of specific catalysts or solvents to facilitate each step.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for cost, yield, and efficiency. Continuous flow reactors and automation could be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and triazolopyrimidinone moieties.
Reduction: Reduction reactions can modify the oxo and thio groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield quinoline-N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions often yield structurally modified analogs.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Signaling Pathways: Altering signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
5-Methyl vs. 5-Ethyl Substitution
The closest analog is 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (). Key differences include:
| Property | 5-Ethyl Target Compound | 5-Methyl Analog () |
|---|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂S | C₁₇H₁₇N₅O₂S |
| Molecular Weight | ~369.44 g/mol | 355.41 g/mol |
| Substituent at C5 | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |
Core Heterocycle Variations
- Thiazolo[3,2-a]pyrimidinones (): These derivatives exhibit anticancer activity, with substituents like 4-fluorophenyl enhancing potency. The triazolo-pyrimidinone core in the target compound may offer distinct electronic properties due to nitrogen-rich rings, influencing metabolic stability .
- Pyrrolo-thiazolo-pyrimidines (): These feature fused pyrrole and thiazole rings, differing in hydrogen-bonding capacity compared to the triazolo-pyrimidinone system. Such structural variations could affect solubility and receptor interactions .
Data Table: Comparative Overview of Key Compounds
Biological Activity
The compound 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular structure of the compound features several key functional groups:
- Dihydroquinoline moiety : Known for diverse pharmacological properties including antimicrobial and anticancer activities.
- Thioether linkage : Enhances the compound's reactivity and potential for biological interactions.
- Triazolo-pyrimidine core : Associated with various biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Dihydroquinoline derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis.
- The thioether group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased bioavailability.
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways such as the MAPK/ERK pathway.
- Case Studies : A study on related triazolo-pyrimidine derivatives demonstrated potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes:
- Target Enzymes : Research suggests that similar compounds can inhibit enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
- In Vitro Studies : Preliminary assays indicate that the compound exhibits moderate inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Conditions such as temperature and solvent choice play a crucial role.
Case Studies
- Anticancer Activity : In a study involving various triazolo-pyrimidine derivatives, one analog demonstrated an IC50 of 5 µM against A549 cells. This highlights the potential of structural modifications to enhance efficacy.
- Enzyme Interaction : A recent investigation into enzyme kinetics revealed that modifications at the thioether position could lead to increased binding affinity towards DHFR, suggesting a pathway for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?
- Methodology :
- Step 1 : Start with precursor 5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-thione. React with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride in an aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 80–100°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) .
- Optimization : Vary reaction time, solvent polarity, and catalyst (e.g., triethylamine) to enhance yield (>60%) and purity (>95%, confirmed by HPLC) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and quinoline protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (C₁₉H₂₁N₅O₂S, MW 391.47 g/mol) .
- XRD : Single-crystal X-ray diffraction for absolute configuration validation .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
- Methodology :
- Systematic Substitution : Replace the ethyl group at position 5 with methyl, propyl, or aryl groups; modify the quinoline moiety with electron-withdrawing/donating groups (e.g., -F, -OCH₃) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .
- Biological Validation : Compare IC₅₀ values across analogs to identify critical substituents .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Replicate Conditions : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Orthogonal Assays : Confirm kinase inhibition via both fluorescence and radiometric assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for inter-lab variability .
Q. How can the compound’s metabolic stability and toxicity be profiled preclinically?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Cytotoxicity : Measure lactate dehydrogenase (LDH) release in primary hepatocytes .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
